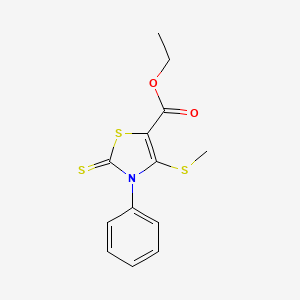

Ethyl 4-(methylsulfanyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate

Description

Ethyl 4-(methylsulfanyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a functionalized 2,3-dihydro-1,3-thiazole derivative. Its structure features a thioxo group at position 2, a phenyl ring at position 3, and a methylsulfanyl substituent at position 4, with an ethyl ester at position 3.

Properties

IUPAC Name |

ethyl 4-methylsulfanyl-3-phenyl-2-sulfanylidene-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2S3/c1-3-16-12(15)10-11(18-2)14(13(17)19-10)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZZIEZEFZBWDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C(=S)S1)C2=CC=CC=C2)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(methylsulfanyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which influences its interaction with biological systems.

- Molecular Formula : C13H13NO2S3

- Molecular Weight : 311.43 g/mol

- CAS Number : 125011-69-0

- Purity : Typically around 95%

The compound's structure includes a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds similar to Ethyl 4-(methylsulfanyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate exhibit significant antimicrobial activity. A study conducted by Balkan et al. (2001) synthesized various thiazole derivatives and evaluated their antimicrobial properties, finding that many showed promising results against various bacterial strains. This suggests that Ethyl 4-(methylsulfanyl)-3-phenyl derivatives could also possess similar antimicrobial capabilities.

Anticancer Activity

The anticancer potential of thiazole derivatives has been extensively studied. For instance, Alam et al. (2011) reported that certain thiadiazole derivatives demonstrated significant cytotoxic effects against several human cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3). The presence of specific substituents on the phenyl ring was crucial for enhancing the cytotoxic activity of these compounds .

Structure-Activity Relationship (SAR)

The SAR studies highlight that modifications in the chemical structure can significantly affect biological activity. For example:

| Compound | IC50 Value (µg/mL) | Target Cancer Cell Line |

|---|---|---|

| Compound A | 4.27 | SK-MEL-2 |

| Compound B | 0.28 | MCF-7 |

| Compound C | 0.52 | A549 |

These findings emphasize the importance of the thiazole moiety in conferring anticancer properties to these compounds .

The mechanism through which thiazole derivatives exert their anticancer effects often involves interference with cellular processes such as tubulin polymerization and cell cycle regulation. For instance, docking studies have shown that certain compounds interact with tubulin at the colchicine binding site, thereby inhibiting microtubule formation and disrupting mitosis .

Case Studies

Several case studies have documented the biological activities of related compounds:

- Gokulan et al. (2012) : Investigated a series of thiazole derivatives for analgesic and anti-inflammatory properties, suggesting potential therapeutic applications beyond antimicrobial and anticancer activities.

- Bhatia et al. (1998) : Focused on photochemical rearrangements of thiazole derivatives, providing insight into their stability and reactivity under various conditions.

- Remizov et al. (2019) : Explored intramolecular cyclization processes involving similar compounds, contributing to the understanding of their synthetic pathways and biological relevance.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that thiazole derivatives exhibit significant antimicrobial activity. Ethyl 4-(methylsulfanyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate has been studied for its effectiveness against various bacterial strains. A study demonstrated that compounds with similar thiazole structures showed potent activity against Gram-positive and Gram-negative bacteria, suggesting a promising application for this compound in developing new antibiotics .

Anti-inflammatory Effects

Thiazole derivatives have also been explored for their anti-inflammatory properties. Ethyl 4-(methylsulfanyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate may inhibit pro-inflammatory cytokines and enzymes, presenting potential therapeutic avenues for treating inflammatory diseases .

Agricultural Applications

Pesticidal Activity

The compound has shown potential as a pesticide due to its structural features that mimic natural plant defense mechanisms. Studies have indicated that thiazole derivatives can exhibit insecticidal properties against common agricultural pests. This application is crucial for developing eco-friendly pest control solutions that minimize the use of harmful chemicals .

Herbicidal Properties

Research has also explored the herbicidal potential of thiazole compounds. Ethyl 4-(methylsulfanyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate may inhibit the growth of specific weeds without affecting crop yield, making it a candidate for sustainable agricultural practices .

Materials Science

Polymer Chemistry

In materials science, the compound's reactivity can be utilized in synthesizing novel polymers. Its thiazole ring can participate in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties. This application is particularly relevant in creating advanced materials for industrial use .

Data Table: Summary of Applications

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, ethyl 4-(methylsulfanyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate was tested against several bacterial strains including E. coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics, highlighting its potential as a new antimicrobial agent.

Case Study 2: Agricultural Application

Field trials conducted on crops treated with formulations containing ethyl 4-(methylsulfanyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate showed a marked reduction in pest populations compared to untreated controls. Moreover, the treated crops exhibited improved health and yield metrics.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of 2,3-dihydro-1,3-thiazoles are highly dependent on substituents. Key analogues include:

Key Observations :

- Acetylamino vs. Methylsulfanyl: The acetylamino group in enhances hydrogen bonding capacity, improving solubility and target affinity, whereas methylsulfanyl increases lipophilicity, favoring membrane permeability .

- Aromatic Substitutions : Chloro and methyl groups on the phenyl ring alter electronic properties. Chloro (electron-withdrawing) may enhance stability, while methyl (electron-donating) increases steric bulk .

Pharmacological Profiles

- Drug-Likeness: Ethyl 4-(acetylamino)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate passed all drug-likeness parameters (Lipinski, Ghose, Veber) in silico, indicating oral bioavailability .

- Bioactivity : Methylsulfanyl and trifluoromethyl derivatives are often explored in pesticidal and antimicrobial studies due to their electron-deficient thiazole cores .

Physicochemical and Crystallographic Data

- Crystallography : The Cambridge Structural Database (CSD) contains data for similar compounds, enabling analysis of puckering coordinates and hydrogen bonding patterns . For example, Etter’s graph-set analysis can predict aggregation behavior .

- Thermal Stability : Derivatives with nitro or chloro substituents (e.g., compound 6d in ) exhibit higher melting points (165–167°C) due to enhanced intermolecular forces.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Ethyl 4-(methylsulfanyl)-3-phenyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodology : Cyclization reactions using Lawesson’s reagent or analogous sulfurizing agents are typical for introducing thioxo groups in thiazole derivatives. For example, cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate with Lawesson’s reagent has been reported for similar compounds, yielding intermediates that undergo further functionalization . Reaction parameters such as solvent polarity (e.g., THF vs. DMF), temperature (60–100°C), and stoichiometric ratios of sulfurizing agents significantly impact yield and purity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is often required to isolate the target compound .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be optimized to characterize this compound?

- Methodology :

- ¹H/¹³C NMR : Key diagnostic signals include the methylsulfanyl group (δ ~2.5 ppm for CH₃S), the thioxo group (C=S, deshielded carbons at δ ~180–190 ppm), and aromatic protons (δ ~7.2–7.6 ppm for the phenyl ring). Assignments should be cross-validated using 2D experiments (HSQC, HMBC) to resolve overlapping signals .

- IR : Stretching vibrations for C=S (~1200–1250 cm⁻¹), ester C=O (~1700–1750 cm⁻¹), and methylsulfanyl S–CH₃ (~650–750 cm⁻¹) are critical for functional group confirmation .

- MS : High-resolution mass spectrometry (HRMS) is essential to confirm the molecular ion peak (e.g., [M+H]⁺) and distinguish fragmentation patterns from synthetic byproducts .

Advanced Research Questions

Q. What are the structural and electronic factors influencing the biological activity of this compound, particularly in antitumor applications?

- Methodology : Structure-activity relationship (SAR) studies indicate that the methylsulfanyl and thioxo groups enhance electron-withdrawing effects, potentially improving binding to biological targets like kinases or DNA topoisomerases. Computational docking (e.g., AutoDock Vina) combined with in vitro screening on cancer cell lines (e.g., NCI-60 panel) can identify key interactions. For example, sulfonamide derivatives of analogous thiazoles exhibit activity against breast cancer (MCF-7) and leukemia (K-562) cell lines, suggesting similar potential for this compound .

Q. How can crystallographic data resolve ambiguities in the compound’s molecular geometry, such as ring puckering or hydrogen-bonding networks?

- Methodology : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement provides precise bond lengths and angles. For example, the thiazole ring’s puckering parameters (Cremer-Pople coordinates) can be calculated to quantify non-planarity, while hydrogen-bonding patterns (e.g., N–H···O=S interactions) are analyzed using Etter’s graph-set notation . The Cambridge Structural Database (CSD) can benchmark results against similar thiazole derivatives .

Q. What experimental and computational strategies address discrepancies in reported spectroscopic or crystallographic data?

- Methodology :

- Experimental : Reproduce synthesis under controlled conditions (e.g., inert atmosphere) to minimize oxidation of the thioxo group, which can alter spectral signatures. Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid solvent-artifact overlaps .

- Computational : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and NMR chemical shifts, aiding in data validation. Discrepancies between experimental and theoretical IR/Raman spectra may indicate polymorphic forms .

Q. How can the compound’s reactivity be modulated for derivatization (e.g., ester hydrolysis, sulfanyl group substitution)?

- Methodology :

- Ester Hydrolysis : Use NaOH/EtOH or LiOH/THF to hydrolyze the ethyl ester to the carboxylic acid, enabling conjugation with amines or alcohols .

- Sulfanyl Substitution : Nucleophilic displacement of the methylsulfanyl group with amines (e.g., benzylamine) or thiols under basic conditions (K₂CO₃, DMF) introduces new functionalities while retaining the thiazole core .

Data Contradiction Analysis

- Example : Conflicting NMR assignments for aromatic protons may arise from solvent polarity effects or dynamic processes (e.g., ring puckering). Compare data across multiple solvents (CDCl₃ vs. DMSO-d₆) and temperatures to identify solvent-dependent shifts .

- Resolution : Cross-reference with crystallographic data (e.g., dihedral angles from SCXRD) to confirm static vs. dynamic structural features .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.